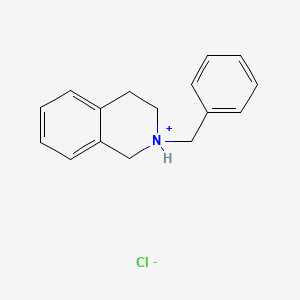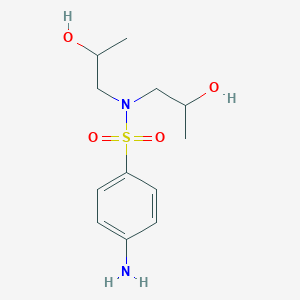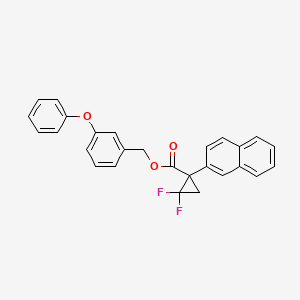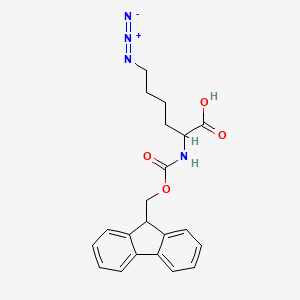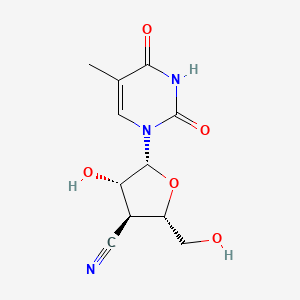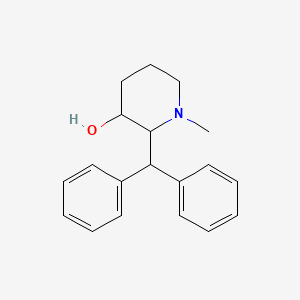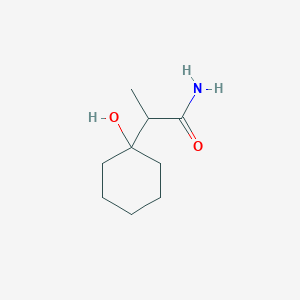
2-(1-Hydroxycyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclohexyl)propanamide is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanamide, featuring a cyclohexyl group with a hydroxyl substitution at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)propanamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a suitable amine, followed by reduction and subsequent acylation. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acylation agents like acetic anhydride or propionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-(1-Oxocyclohexyl)propanamide.
Reduction: Formation of 2-(1-Aminocyclohexyl)propanamide.
Substitution: Formation of 2-(1-Chlorocyclohexyl)propanamide.
Applications De Recherche Scientifique
2-(1-Hydroxycyclohexyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound, lacking the cyclohexyl and hydroxyl substitutions.
2-(1-Aminocyclohexyl)propanamide: A reduced form with an amine group instead of a hydroxyl group.
2-(1-Oxocyclohexyl)propanamide: An oxidized form with a ketone group.
Uniqueness
2-(1-Hydroxycyclohexyl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclohexyl group and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
7178-97-4 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(1-hydroxycyclohexyl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(8(10)11)9(12)5-3-2-4-6-9/h7,12H,2-6H2,1H3,(H2,10,11) |
Clé InChI |
NCGOYIBHCVSFCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


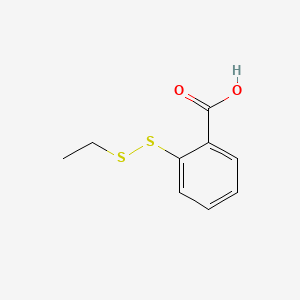
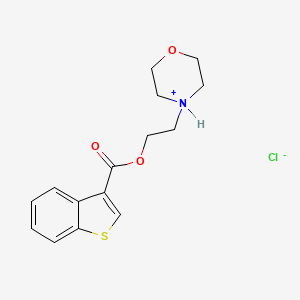

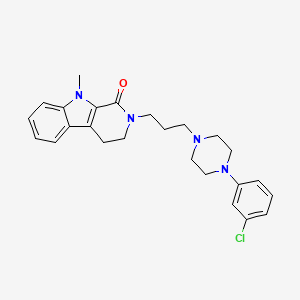
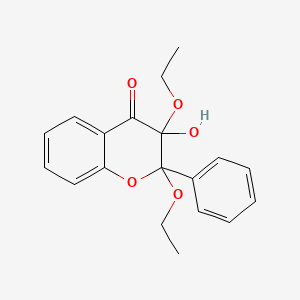
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)

